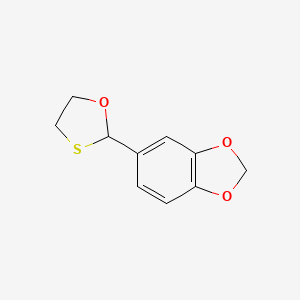![molecular formula C10H9ClO3S B14252463 S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate CAS No. 185068-48-8](/img/structure/B14252463.png)
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its unique structure, which includes a benzenecarbothioate group and a chlorocarbonyl-oxyethyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorocarbonyl group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Wirkmechanismus
The mechanism of action of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological processes, where the compound acts as a key intermediate or active agent .
Vergleich Mit ähnlichen Verbindungen
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate can be compared with similar compounds such as:
Benzenecarbothioic acid, S-[2-[(chlorocarbonyl)oxy]ethyl] ester: This compound shares a similar structure but may differ in reactivity and applications.
2-[(Chlorocarbonyl)oxy]ethyl methacrylate: Another compound with a chlorocarbonyl-oxyethyl group, used in polymer chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
185068-48-8 |
|---|---|
Molekularformel |
C10H9ClO3S |
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
S-(2-carbonochloridoyloxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C10H9ClO3S/c11-10(13)14-6-7-15-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
OXNOGNRAECGSNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)SCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
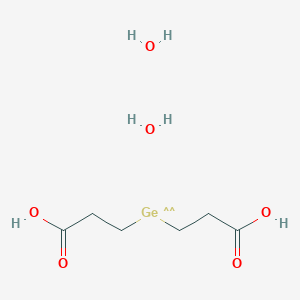
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
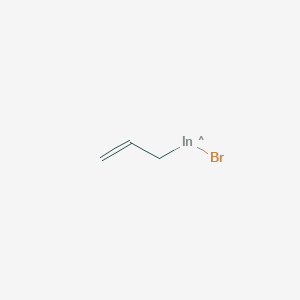
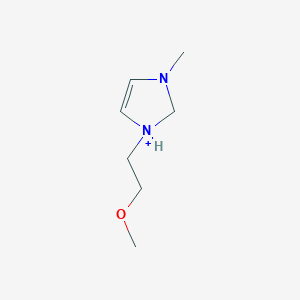
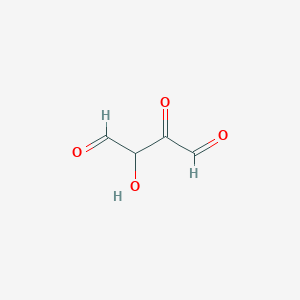
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
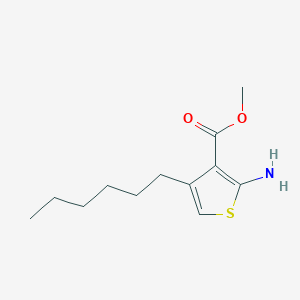
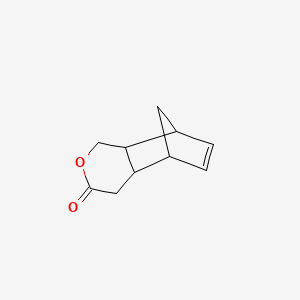
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
